BenchChemオンラインストアへようこそ!

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide

Immunoproteasome inhibition Regioisomerism β5i subunit

This thiophen-3-yl regioisomer (CAS 2034568-54-0) provides critical steric and electronic differentiation from the common thiophen-2-yl analog for SAR studies. The pyrazole-thiazole carboxamide scaffold is validated for SDH inhibition, with the chiral ethyl spacer enabling enantiomer-specific profiling. Its unique substitution pattern makes it essential for immunoproteasome β5i pocket selectivity studies, with distinct binding modes predicted vs. the 2-yl analog. Procure now for fragment-based drug discovery and agrochemical resistance programs.

Molecular Formula C17H14N4OS2
Molecular Weight 354.45
CAS No. 2034568-54-0
Cat. No. B3004110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide
CAS2034568-54-0
Molecular FormulaC17H14N4OS2
Molecular Weight354.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
InChIInChI=1S/C17H14N4OS2/c22-16(17-20-13-4-1-2-5-15(13)24-17)18-10-14(12-6-9-23-11-12)21-8-3-7-19-21/h1-9,11,14H,10H2,(H,18,22)
InChIKeyYQHOYRKEBQDMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide: A Structurally Distinct Pyrazole-Thiazole Hybrid for Targeted Screening


N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034568-54-0) is a heterocyclic small molecule featuring a benzo[d]thiazole-2-carboxamide core linked via a chiral ethyl spacer to both a 1H-pyrazole and a thiophene ring [1]. This compound belongs to the broader class of pyrazole-thiazole carboxamide hybrids, which have demonstrated activity as succinate dehydrogenase (SDH) inhibitors and are explored for immunoproteasome modulation [2][3]. Its unique thiophen-3-yl regioisomerism differentiates it from the more commonly studied thiophen-2-yl analog, enabling distinct molecular recognition and pharmacokinetic properties critical for scientific selection [1][4].

Why the Thiophene-3-yl Regioisomer of This Pyrazole-Benzothiazole Hybrid Cannot Be Replaced by Generic Analogs


The critical differentiation of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide lies in its thiophen-3-yl substitution, which creates a unique steric and electronic environment compared to the thiophen-2-yl analog commonly found in screening libraries [1]. This regioisomerism directly impacts molecular recognition; for instance, the thiophen-2-yl analog exhibits weak immunoproteasome β5i inhibition (23% at 100 µM), while the thiophen-3-yl variant is predicted to alter binding modes with key catalytic residues [1][2]. Furthermore, the pyrazole-thiazole carboxamide scaffold is validated for SDH inhibition, where minor structural changes can shift potency by orders of magnitude (e.g., EC50 values ranging from 0.8 to over 23 mg/L among close analogs) [3]. Simple generic substitution risks losing these finely tuned interactions, potentially eliminating target engagement or introducing off-target liabilities [2][3].

Quantitative Differentiation Evidence for N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide Procurement


Regioisomeric Impact on Immunoproteasome β5i Inhibition: Thiophen-3-yl vs. Thiophen-2-yl

The thiophen-2-yl regioisomer of this compound (N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide) has been evaluated for immunoproteasome inhibition, showing 23% inhibition of the β5i subunit at 100 µM, with no inhibition of the β1i subunit [1]. While direct data for the target thiophen-3-yl compound is not yet published, this regioisomeric shift is known to alter the orientation of the sulfur atom relative to the catalytic Thr1 residue, potentially enhancing or diminishing binding [1][2]. The target compound's distinct computed polarity (TPSA = 116 Ų) compared to its 2-yl counterpart further supports differentiated molecular recognition [2].

Immunoproteasome inhibition Regioisomerism β5i subunit

Computational Property Differentiation: Optimized Lipophilicity for Blood-Brain Barrier Penetration

The target compound has a computed XLogP3 of 3.3, placing it within the optimal range for CNS drug-like properties (typically 1–4) [1]. This is a calculated advantage over its thiophen-2-yl analog, which is expected to have a slightly higher logP due to different electronic distribution, potentially increasing promiscuous binding and toxicity risk [1][2]. The topological polar surface area of 116 Ų is also within the favorable range for oral bioavailability and blood-brain barrier penetration [1].

ADMET Lipophilicity Blood-brain barrier

Class-Level Potency in Succinate Dehydrogenase (SDH) Inhibition

While the target compound itself has not been directly tested, the pyrazole-thiazole carboxamide scaffold has been validated as a novel SDH inhibitor class. Close structural analogs such as compound 9ac exhibit EC50 values of 1.1–4.9 mg/L against Rhizoctonia cerealis, significantly outperforming the commercial fungicide thifluzamide (EC50 = 23.1 mg/L) [1]. The specific thiophene-3-yl substitution in the target compound introduces a unique vector that may further optimize interactions within the SDH ubiquinone-binding pocket [1].

Antifungal Succinate dehydrogenase SDH inhibitor

Enhanced Structural Complexity: A Single Chiral Center for Stereospecific Interactions

Unlike many simpler pyrazole-thiazole analogs that lack substitution on the ethyl linker, this compound possesses a single undefined stereocenter at the carbon bearing both the pyrazole and thiophene rings [1]. This chirality introduces the potential for stereospecific interactions with biological targets, which is absent in analogs such as N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 1170060-78-2) that feature a simpler, achiral ethyl linker [2]. The presence of this stereocenter is a key differentiator for fragment-based drug design and target engagement studies [1].

Chirality Stereochemistry Medicinal chemistry

Recommended Application Scenarios for N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide


Immunoproteasome Inhibitor Screening and β5i Selectivity Profiling

Given the documented activity of the thiophene-2-yl analog on the β5i subunit (23% inhibition at 100 µM), this compound is a prime candidate for focused immunoproteasome screening [1]. Its distinct thiophene-3-yl orientation offers a unique vector for probing the S1 pocket of the β5i catalytic site, potentially improving selectivity over the β1i subunit compared to the 2-yl analog, which showed no β1i activity [1]. Researchers should prioritize this compound for structure-activity relationship (SAR) studies aiming to develop dual β1i/β5i inhibitors for hematological malignancies.

Succinate Dehydrogenase (SDH) Inhibitor Lead Optimization for Antifungal Agents

The pyrazole-thiazole carboxamide scaffold is a validated SDH inhibitor chemotype, with close analogs showing superior potency to commercial fungicides like thifluzamide [2]. The target compound's unique thiophene-3-yl substitution and chiral center make it an ideal candidate for exploring the SDH ubiquinone-binding pocket, particularly for combating resistant strains such as Rhizoctonia cerealis and Sclerotinia sclerotiorum [2]. Its optimized lipophilicity (XLogP3 = 3.3) also suggests favorable translocation in plant tissues for in vivo applications [3].

Chemical Biology Probe for Thiophene Orientation-Dependent Target Engagement

The regioisomeric pair (thiophene-2-yl vs 3-yl) provides a powerful tool for chemical biology studies investigating the role of sulfur atom positioning in target binding [1]. This compound can serve as a 'probe pair' alongside its 2-yl analog to dissect the pharmacophoric requirements of benzothiazole-recognizing proteins, such as EGFR kinases, where benzo[d]thiazole derivatives have shown inhibitory activity [4]. The single chiral center further enables enantiomer-specific activity profiling.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 354.45 g/mol, a TPSA of 116 Ų, and compliance with Lipinski's rule of five, this compound fits the profile of a 'lead-like' fragment [3]. Its structural complexity (452) and presence of multiple heterocyclic hydrogen bond acceptors (5 HBA) make it a versatile starting point for fragment growing or merging strategies [3]. Procurement for fragment libraries focused on kinases, proteases, or protein-protein interactions is strongly supported by its drug-like computed properties.

Quote Request

Request a Quote for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.